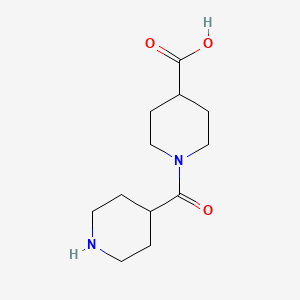

1-(4-Piperidinylcarbonyl)-4-carboxypiperidine

Descripción

BenchChem offers high-quality 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(piperidine-4-carbonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c15-11(9-1-5-13-6-2-9)14-7-3-10(4-8-14)12(16)17/h9-10,13H,1-8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAZQQJPWPDLKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCC(CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pharmacokinetic Profile of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine Derivatives: A Technical Guide

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a wide array of clinically approved drugs.[1][2][3] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and providing hydrogen bonding capabilities, which can enhance a molecule's "druggability."[1] Specifically, the 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine core represents a rigid, bifunctional scaffold. The carboxylic acid moiety offers a point for polar interactions or salt formation, while the dual piperidine rings provide a three-dimensional structure that can be strategically modified to optimize target engagement and pharmacokinetic properties.

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this class of compounds is critical for translating a promising lead compound into a viable drug candidate.[4][5] This guide provides an in-depth analysis of the pharmacokinetic considerations for derivatives of this scaffold, explaining the causality behind experimental choices and providing validated protocols for their assessment.

Section 1: The ADME Framework for Piperidine Derivatives

The journey of a drug through the body is dictated by its ADME properties. For 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine derivatives, the inherent structural features—a basic nitrogen, a polar carboxylic acid, and a relatively rigid carbon framework—create a unique interplay that governs their pharmacokinetic fate.

-

Absorption: The presence of both a basic nitrogen and an acidic carboxyl group means these compounds are zwitterionic at physiological pH. This can present a challenge for passive diffusion across the intestinal epithelium, making permeability a key parameter to optimize.[6][7][8]

-

Distribution: The degree of plasma protein binding (PPB) is a critical factor, as only the unbound fraction of a drug is considered pharmacologically active.[9][10][11] The structural characteristics of these derivatives will influence their affinity for proteins like albumin and α1-acid-glycoprotein.

-

Metabolism: The piperidine ring itself is subject to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[12] Common metabolic pathways include N-dealkylation and oxidation of the piperidine ring.[13][14] The stability of derivatives against hepatic metabolism is a crucial determinant of their half-life and overall exposure.[15][16]

-

Excretion: The ultimate removal of the drug and its metabolites from the body, typically via the kidneys or bile, depends on factors like water solubility and molecular weight. The polar carboxylic acid group may facilitate renal clearance.

Section 2: In Vitro Characterization: Building a Predictive PK Profile

Before advancing to costly and complex in vivo studies, a suite of in vitro assays provides essential, early insights into the ADME properties of a compound series.[4][17][18] These assays allow for rank-ordering of compounds and guide structure-activity relationship (SAR) and structure-pharmacokinetic relationship (SPKR) studies.

Intestinal Permeability: The Caco-2 Assay

The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[7] It utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and mimic the epithelial barrier of the small intestine.[7]

Scientific Rationale: This assay measures the rate of drug transport from an apical (A) compartment, representing the intestinal lumen, to a basolateral (B) compartment, representing the blood. This provides the apparent permeability coefficient (Papp), a key indicator of passive diffusion. By also measuring transport from B to A, one can calculate an "efflux ratio" (Papp B→A / Papp A→B). An efflux ratio significantly greater than 1 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells and back into the intestinal lumen, thereby limiting absorption.[7]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay [7][19]

-

Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a Transwell™ plate and cultured for 21 days to allow for differentiation into a confluent monolayer.

-

Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. TEER values should be above a pre-defined threshold (e.g., >200 Ω·cm²) to confirm the presence of tight junctions.

-

Assay Initiation (A→B):

-

The basolateral (receiver) wells are filled with fresh, pre-warmed transport buffer.

-

The dosing solution (e.g., 10 µM test compound in transport buffer) is added to the apical (donor) wells.[19]

-

-

Assay Initiation (B→A):

-

The apical (receiver) wells are filled with fresh, pre-warmed transport buffer.

-

The dosing solution is added to the basolateral (donor) wells.[7]

-

-

Incubation: The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).[7][19]

-

Sampling: At the end of the incubation, samples are collected from both the donor and receiver compartments.

-

Analysis: The concentration of the test compound in all samples is quantified using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Calculation: The Papp value is calculated using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

Table 1: Representative Caco-2 Permeability Data for Hypothetical Derivatives

| Compound ID | Modification | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |

| Parent-01 | None | 1.5 | 1.2 | Low-Moderate |

| Deriv-02 | Esterification of COOH | 8.5 | 1.1 | High |

| Deriv-03 | Addition of polar group | 0.9 | 4.5 | Low (Efflux Substrate) |

| Deriv-04 | N-alkylation | 2.1 | 1.5 | Moderate |

Distribution: Plasma Protein Binding (PPB)

Only the unbound drug can distribute into tissues and interact with its target.[9][11] Therefore, determining the fraction of a compound bound to plasma proteins is essential. Rapid Equilibrium Dialysis (RED) is a widely accepted and reliable method for this measurement.[9][10][20][21]

Scientific Rationale: The RED device consists of two chambers separated by a semipermeable membrane that allows the passage of small molecules but not large proteins.[10][21] Plasma containing the test compound is placed in one chamber, and buffer is placed in the other. At equilibrium, the concentration of the unbound compound will be equal in both chambers, allowing for a direct calculation of the free fraction.[10][20]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay [9][10]

-

Preparation: A stock solution of the test compound is spiked into plasma (human, rat, etc.) at a final concentration (e.g., 1 µM).[9]

-

Device Loading:

-

The plasma-compound mixture is added to the sample chamber of the RED device insert.

-

Dialysis buffer (e.g., PBS, pH 7.4) is added to the buffer chamber.[9]

-

-

Incubation: The assembled plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.[9]

-

Sampling: Aliquots are removed from both the plasma and buffer chambers.

-

Sample Processing: To determine the total concentration, the plasma sample is typically "crashed" with an organic solvent (e.g., acetonitrile) containing an internal standard to precipitate the proteins. The buffer sample is mixed with blank plasma and crashed in the same manner to ensure matrix matching.

-

Analysis: The concentration of the test compound in the processed samples is determined by LC-MS/MS.

-

Data Calculation:

-

Fraction Unbound (%fu) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

-

Metabolism: Liver Microsomal Stability Assay

The liver is the primary site of drug metabolism.[12] The liver microsomal stability assay provides a measure of a compound's intrinsic clearance (Clint), which reflects its susceptibility to metabolism by enzymes like CYPs.[12][22][23]

Scientific Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes.[12] By incubating a test compound with liver microsomes and the necessary cofactor (NADPH), one can measure the rate of disappearance of the parent compound over time.[12][23] Compounds that are rapidly metabolized will have a short half-life (t½) and high intrinsic clearance in this assay.

Experimental Protocol: Liver Microsomal Stability Assay [15][22][23]

-

Preparation: A reaction mixture is prepared containing liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[12][23]

-

Pre-incubation: The test compound (e.g., 1 µM final concentration) is added to the microsomal suspension and pre-warmed at 37°C.[23]

-

Reaction Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system.[22][23]

-

Time-Point Sampling: Aliquots are removed from the reaction at several time points (e.g., 0, 5, 15, 30, 45 minutes).[12]

-

Reaction Termination: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.[23]

-

Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

-

Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k).

-

Half-life (t½) = 0.693 / k

-

Intrinsic Clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein)

-

Table 2: Representative In Vitro ADME Data for Hypothetical Derivatives

| Compound ID | % Plasma Protein Bound (Human) | Microsomal t½ (min, Human) | Intrinsic Clearance (µL/min/mg) |

| Parent-01 | 65 | 45 | 30.8 |

| Deriv-02 | 92 | 25 | 55.4 |

| Deriv-03 | 30 | >60 | <23.1 |

| Deriv-04 | 88 | 15 | 92.4 |

Section 3: In Vivo Pharmacokinetic Studies

While in vitro assays are predictive, in vivo studies in animal models are essential to understand how a drug behaves in a whole organism.[24][25][26] These studies integrate all ADME processes and provide key parameters like bioavailability, clearance, and half-life.[5][25]

Scientific Rationale: A typical rodent PK study involves administering the compound via both an intravenous (IV) and an oral (PO) route. The IV dose provides a baseline where absorption is 100%, allowing for the determination of systemic parameters like clearance (CL) and volume of distribution (Vd). The PO dose reveals the extent and rate of oral absorption, allowing for the calculation of oral bioavailability (F%).[25]

Workflow: Typical Rodent Pharmacokinetic Study

Caption: Workflow of a typical in vivo pharmacokinetic study.

Section 4: Structure-Pharmacokinetic Relationships (SPKR)

The ultimate goal of these studies is to build an understanding of how specific structural modifications impact the pharmacokinetic profile. This knowledge allows for the rational design of new derivatives with improved properties.[27][28]

Key Considerations for the 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine Scaffold:

-

Carboxylic Acid (Position 4): This group is a key driver of polarity.

-

Esterification: Masking the carboxylic acid as an ester prodrug can dramatically increase lipophilicity and passive permeability, but relies on in vivo hydrolysis by esterases to release the active parent drug.

-

Amidation: Converting the acid to an amide can also improve permeability while potentially altering metabolic stability and target interactions.

-

-

Piperidine Nitrogen (Position 1): This is a common site for metabolic attack (N-dealkylation).[13][14]

-

Steric Hindrance: Introducing bulky groups near the nitrogen can sterically shield it from CYP enzymes, increasing metabolic stability.

-

-

Piperidine Rings: The rings themselves can be sites of oxidation.

-

Blocking Metabolism: Introducing substituents like fluorine at metabolically labile positions can block oxidation and improve the compound's half-life.

-

Diagram: Structure-Pharmacokinetic Relationships

Caption: Impact of structural changes on pharmacokinetic outcomes.

Conclusion

The 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine scaffold offers a versatile platform for drug discovery. However, its inherent physicochemical properties necessitate a thorough and early evaluation of its pharmacokinetic profile. A systematic approach, beginning with a robust panel of in vitro ADME assays (permeability, protein binding, metabolic stability) and progressing to definitive in vivo studies, is paramount. By understanding the causal relationships between chemical structure and pharmacokinetic behavior, drug development professionals can rationally design derivatives with an optimal balance of potency, safety, and "drug-like" properties, ultimately increasing the probability of clinical success.

References

-

AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem. Available at: [Link]

-

AxisPharm. Microsomal Stability Assay Protocol. Available at: [Link]

-

Mercell. metabolic stability in liver microsomes. Available at: [Link]

-

Caco2 assay protocol. Available at: [Link]

-

Symeres. In vivo pharmacokinetic experiments in preclinical drug development. Available at: [Link]

-

Creative Bioarray. Caco-2 Permeability Assay Protocol. Available at: [Link]

-

Visikol. In Vitro Methods Lead the Way In Antibody Pharmacokinetics. Available at: [Link]

-

IPHASE Biosciences. Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. Available at: [Link]

-

Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Available at: [Link]

-

protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

-

BioDuro. ADME Caco-2 Permeability Assay. Available at: [Link]

-

Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Available at: [Link]

-

JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available at: [Link]

-

protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

-

RSC Publishing. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Available at: [Link]

-

Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available at: [Link]

-

ACS Publications. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]

-

National Center for Biotechnology Information. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Available at: [Link]

-

National Center for Biotechnology Information. Assessment and incorporation of in vitro correlates to pharmacokinetic outcomes in antibody developability workflows. Available at: [Link]

-

ResearchGate. In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Available at: [Link]

-

National Center for Biotechnology Information. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Available at: [Link]

-

IT Medical Team. In Vitro Assays in Pharmacology: A Comprehensive Overview. Available at: [Link]

-

Drug development & registration. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Available at: [Link]

-

National Center for Biotechnology Information. In vitro pharmacokinetic/pharmacodynamic models in anti-infective drug development: focus on TB. Available at: [Link]

-

Labcorp. Application of rapid equilibrium dialysis (RED) in the determination of plasma protein binding (PPB) using LC-MS/MS. Available at: [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]

-

BioDuro. In Vivo PK and TK. Available at: [Link]

-

Thieme E-Books & E-Journals. Application of Chiral Piperidine Scaffolds in Drug Design. Available at: [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

ResearchGate. a) Different modalities of piperidine-containing drugs and drug... Available at: [Link]

-

Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Available at: [Link]

-

Preprints.org. In silico ADME Methods Used in the Evaluation of Natural Products. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. Available at: [Link]

-

The Bioscientist. Assessment of ADME and in silico Characteristics of Natural-Drugs from Turmeric to Evaluate Significant COX2 Inhibition. Available at: [Link]

-

National Center for Biotechnology Information. ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. Available at: [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 9. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. labcorp.com [labcorp.com]

- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. protocols.io [protocols.io]

- 17. itmedicalteam.pl [itmedicalteam.pl]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 20. iphasebiosci.com [iphasebiosci.com]

- 21. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - HK [thermofisher.com]

- 22. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 23. mercell.com [mercell.com]

- 24. symeres.com [symeres.com]

- 25. selvita.com [selvita.com]

- 26. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 27. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 28. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

Thermodynamic Stability and Conformational Dynamics of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine: A Technical Guide

Executive Summary

In modern medicinal chemistry, the strategic deployment of conformationally constrained scaffolds is paramount for optimizing target affinity and metabolic stability. 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine (often conceptualized as an isonipecotoyl-isonipecotic acid derivative) represents a highly versatile bis-piperidine building block. This whitepaper provides an in-depth analysis of its thermodynamic stability, driven by the interplay of ring puckering, amide bond pseudoallylic strain, and zwitterionic equilibria. By understanding the causality behind its physicochemical behavior, researchers can better leverage this scaffold in drug discovery pipelines.

Structural Thermodynamics & Conformational Landscape

The thermodynamic stability of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine is governed by the independent yet synergistic conformational preferences of its two constituent piperidine rings.

Ring A: The Basic Piperidine (Isonipecotoyl Moiety)

Like cyclohexane, the unacylated piperidine ring (Ring A) predominantly adopts a chair conformation. The thermodynamic equilibrium is heavily skewed toward the conformer where the bulky C4-carbonyl group occupies the equatorial position . This orientation minimizes 1,3-diaxial steric clashes with the axial protons at C2 and C6, resulting in a stabilization energy ( ΔG ) of approximately -1.7 to -2.0 kcal/mol relative to the axial conformer[1]. The secondary amine undergoes rapid nitrogen inversion at room temperature, but the overall chair geometry remains rigidly defined by the C4 substituent.

Ring B: The N-Acylated Piperidine (Isonipecotic Acid Moiety)

The attachment of the acyl group to the nitrogen of Ring B fundamentally alters its conformational dynamics. The delocalization of the nitrogen lone pair into the carbonyl π∗ antibonding orbital imparts partial double-bond character to the N-C(O) bond, forcing the nitrogen into a planar, sp2 -hybridized state[2].

This planarity introduces pseudoallylic strain ( A1,3 strain). To minimize steric repulsion between the acyl group and the equatorial protons at C2/C6, the rotation around the amide bond is highly restricted. Because both the acyl group (Ring A) and the substituted piperidine (Ring B) possess a plane of symmetry passing through C4 and N1, a 180° rotation of the amide bond results in degenerate rotamers . However, on the NMR timescale at low temperatures, this restricted rotation desymmetrizes the intramolecular environment, causing the C2 and C6 protons to become magnetically inequivalent[3].

Fig 1. Conformational landscape highlighting the degenerate amide rotamers and C2/C6 desymmetrization.

Zwitterionic Equilibria and Solid-State Thermodynamics

Because the molecule contains both a basic secondary amine (Ring A) and an acidic carboxylic acid (Ring B), it exists almost exclusively as a zwitterion in aqueous solution at physiological pH, as well as in the solid state[4].

Causality of High Thermal Stability

The thermodynamic driving force for zwitterion formation is highly exothermic. In the solid state, the protonated piperidinium and the deprotonated carboxylate form a robust three-dimensional lattice stabilized by intense electrostatic ion-pairing and intermolecular hydrogen bonding. Consequently, the enthalpy of fusion ( ΔHfus ) required to disrupt this lattice is massive. This explains why piperidine-4-carboxylic acid derivatives typically do not exhibit a clean liquid phase; instead, the thermal energy required to melt the crystal lattice exceeds the covalent bond dissociation energy, leading to thermal degradation (specifically, decarboxylation) at temperatures exceeding 250 °C[5].

Quantitative Thermodynamic Summary

| Parameter | Estimated Value | Governing Thermodynamic Principle | Experimental Method |

| Ring A Conformation ( ΔGeq−ax ) | ~ -1.8 kcal/mol | Minimization of 1,3-diaxial steric strain | Computational / NMR J-coupling |

| Amide Rotational Barrier ( ΔG‡ ) | 15.0 - 17.5 kcal/mol | Pseudoallylic strain & N-lone pair delocalization | VT-NMR Line-Shape Analysis |

| Carboxylic Acid Acidity ( pKa1 ) | 4.0 - 4.5 | Deprotonation entropy & solvent dielectric | Potentiometric Titration |

| Secondary Amine Basicity ( pKa2 ) | 10.0 - 10.5 | Protonation enthalpy (ammonium stabilization) | Potentiometric Titration |

| Solid-State Melting Point ( Tm ) | > 250 °C (dec.) | Zwitterionic lattice energy (electrostatic + H-bonding) | Modulated DSC |

Self-Validating Experimental Workflows

To empirically verify the thermodynamic parameters of this scaffold, researchers must employ self-validating analytical systems. Below are the definitive protocols for profiling this molecule.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Amide Rotational Barriers

This protocol determines the activation free energy ( ΔG‡ ) of the amide bond rotation.

-

Sample Preparation: Dissolve 50 mM of the compound in D2O (or DMSO- d6 for higher temperature ranges).

-

Acquisition: Acquire high-resolution 1H NMR spectra at 10 K intervals from 273 K to 373 K.

-

Observation: At 273 K, observe the distinct multiplets for the C2 and C6 equatorial protons of Ring B. Monitor their broadening and eventual coalescence as the temperature increases.

-

Self-Validation (The Eyring Plot): Extract the exchange rate ( k ) at each temperature using dynamic line-shape analysis. Plot ln(k/T) versus 1/T . Validation Check: A strictly linear Eyring plot confirms that the line broadening is caused by a unimolecular intramolecular rotation rather than intermolecular aggregation or concentration-dependent artifacts.

Protocol 2: Modulated DSC & TGA for Solid-State Stability

This protocol decouples reversible melting from irreversible thermal degradation.

-

Sample Preparation: Accurately weigh 3.0 mg of the crystalline powder into a pierced aluminum crucible.

-

Execution: Run Modulated Differential Scanning Calorimetry (MDSC) coupled with Thermogravimetric Analysis (TGA). Heat from 25 °C to 350 °C at 10 °C/min with a modulation amplitude of ±1 °C every 60 seconds under a dry N2 purge.

-

Observation & Self-Validation: A standard DSC might show a single massive endotherm. However, by analyzing the MDSC signals, the reversing heat flow will isolate the true thermodynamic melting ( Tm ), while the non-reversing heat flow coupled with a sharp mass drop in the TGA trace validates the kinetic decarboxylation event. If the non-reversing signal dominates, it proves that chemical degradation preempts thermodynamic melting.

Fig 2. Self-validating experimental workflow for thermodynamic and physicochemical profiling.

Implications for Medicinal Chemistry

The thermodynamic rigidity of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine makes it an exceptional pharmacophore. The incorporation of cyclic, conformationally constrained amino acid analogues forces the molecular backbone into a pre-organized spatial arrangement, drastically reducing the entropic penalty ( ΔS ) upon target binding[6].

Furthermore, the robust thermodynamic stability of the central amide bond—shielded by the steric bulk of the adjacent piperidine rings—confers significant resistance to enzymatic cleavage (e.g., by amidases or proteases). Similar piperidine-derived amide scaffolds have demonstrated tight binding pocket fits and vastly improved metabolic stability in liver microsome assays, underscoring the value of this structural motif in developing long-acting therapeutics[7].

Sources

- 1. Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-Piperidinecarboxylic acid(498-94-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

crystallographic data and 3D structure of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine

3D Structural Elucidation and Crystallographic Analysis of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine: A Technical Guide for Structure-Based Drug Design

Executive Summary

In modern structure-based drug design (SBDD), the spatial orientation of pharmacophores is dictated by the rigidity and vector geometry of the underlying molecular scaffolds. 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine (CAS: 96053-48-4) is a highly versatile, bi-cyclic peptidomimetic building block consisting of two piperidine rings linked via an amide bond. Because it possesses both a secondary amine (hydrogen-bond donor) and a carboxylic acid (hydrogen-bond donor/acceptor), it is frequently utilized to construct rigid linkers or target-specific fragments in medicinal chemistry.

Understanding the exact 3D crystallographic conformation of this molecule is critical. The relative orientation of the two piperidine rings—governed by the rotational barrier of the central amide bond and the chair conformation of the saturated heterocycles—determines the trajectory of any attached functional groups. This whitepaper provides an in-depth, self-validating methodological guide to the crystallographic elucidation of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine, detailing the causality behind experimental workflows and the resulting conformational insights.

Physicochemical & Structural Overview

Before initiating crystallographic studies, it is imperative to establish the physicochemical baseline of the compound. The presence of both an acidic carboxyl group and a basic secondary amine suggests that the molecule may exist as a zwitterion in certain dielectric environments, which directly impacts solvent selection for crystallization[1].

Table 1: Quantitative Physicochemical Properties

| Property | Value / Description | Impact on Crystallography / SBDD |

| Chemical Formula | C₁₂H₂₀N₂O₃ | Dictates expected unit cell volume and density. |

| Molecular Weight | 240.30 g/mol | Small molecule; requires high-resolution diffraction. |

| CAS Number | 96053-48-4 | Primary identifier for commercial sourcing[1]. |

| H-Bond Donors | 2 (Amine -NH, Carboxyl -OH) | Drives intermolecular lattice packing and solvent inclusion. |

| H-Bond Acceptors | 3 (Amide C=O, Carboxyl C=O, -OH) | Facilitates robust 3D supramolecular networks. |

| Fraction sp³ (Fsp³) | 0.833 | High 3D character; minimizes flat, non-specific binding. |

| LogP (Predicted) | -2.88 | Highly polar; necessitates polar solvent systems for crystal growth. |

Crystallographic Elucidation Workflow

To transition from a bulk powder to a refined 3D atomic model, researchers must execute a rigorous, self-validating workflow. The following protocol outlines the optimal methodology for small-molecule X-ray crystallography of piperidine derivatives.

Single-Crystal Growth (Vapor Diffusion)

-

Objective: Obtain a pristine, untwinned single crystal with dimensions of at least 0.1 × 0.1 × 0.1 mm.

-

Protocol:

-

Dissolve 10 mg of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine in 500 µL of a high-dielectric solvent (e.g., Methanol or Water) to disrupt amorphous zwitterionic aggregates.

-

Filter the solution through a 0.22 µm PTFE syringe filter into a crystallization vial to remove heterogeneous nucleation sites (dust/impurities).

-

Place the vial inside a larger sealed chamber containing a volatile antisolvent (e.g., Acetone or Diethyl Ether).

-

-

Causality & Validation: Vapor diffusion is chosen over slow evaporation because it allows for a highly controlled, gradual increase in supersaturation. As the antisolvent vapor slowly diffuses into the inner vial, the solubility of the compound decreases logarithmically, promoting the growth of a single macroscopic crystal rather than microcrystalline powder. Self-Validation: Examine the resulting crystals under a polarized light microscope. A true single crystal will exhibit complete and uniform optical extinction when rotated, confirming the absence of twinning.

X-Ray Diffraction & Data Collection

-

Protocol:

-

Mount the selected crystal on a polyimide loop using a paratone-N oil cryoprotectant.

-

Flash-cool the crystal to 100 K in a continuous nitrogen cold stream.

-

Collect diffraction data using a diffractometer equipped with a microfocus X-ray source (Mo K α , λ=0.71073 Å or Cu K α , λ=1.54184 Å) and a CCD/CMOS detector.

-

-

Causality & Validation: Cryocooling to 100 K is non-negotiable. It minimizes the thermal vibration of atoms (reducing Debye-Waller factors), which exponentially increases the intensity of high-angle (high-resolution) diffraction spots. Furthermore, it mitigates radiation damage caused by free radicals generated by the X-ray beam. Self-Validation: The integration software must report an Rsym (symmetry agreement factor) of < 5% for low-angle data, validating the chosen Laue group and unit cell metrics.

Phase Problem Solution & Structural Refinement

-

Protocol:

-

Solve the structure using Direct Methods (e.g., SHELXT) to generate the initial electron density map.

-

Assign atom types (C, N, O) based on peak heights and expected chemical geometry.

-

Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.

-

Place hydrogen atoms in calculated positions using a riding model, allowing them to refine freely only if high-resolution data (< 0.75 Å) permits.

-

-

Causality & Validation: Direct methods exploit statistical relationships between the amplitudes of diffracted waves to mathematically bypass the "phase problem" inherent in X-ray crystallography[2]. Self-Validation: The final model is validated by generating a Crystallographic Information File (CIF) and running it through the IUCr CheckCIF utility[2]. A structurally sound model will yield an R1 value < 0.05 (5%) and zero "Level A" or "Level B" alerts, confirming that the bond lengths, angles, and thermal ellipsoids are physically realistic[3].

3D Structural Features & Conformational Analysis

Once the crystallographic data is refined, the 3D topology of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine reveals several critical features that dictate its behavior in biological systems.

Piperidine Ring Conformations

In the solid state, both six-membered piperidine rings exclusively adopt a chair conformation [4]. This is thermodynamically driven by the minimization of torsional strain (Pitzer strain) and angle strain (Baeyer strain).

-

Equatorial Preference: The bulky substituents—specifically the carboxylic acid group and the amide linkage connecting the two rings—will preferentially occupy the equatorial positions of their respective piperidine chairs[4]. Placing these groups in axial positions would incur severe 1,3-diaxial steric clashes with the axial hydrogen atoms of the ring, raising the ground-state energy significantly.

Amide Bond Geometry and Pyramidalization

The carbonyl group linking the two piperidine rings forms a tertiary amide.

-

Planarity vs. Pyramidalization: While standard amides are strictly planar due to the delocalization of the nitrogen lone pair into the carbonyl π∗ orbital, sterically congested cyclic amides (like piperidine amides) can exhibit slight nitrogen pyramidalization[5]. Crystallographic data of similar piperidine amides often show an out-of-plane twisting angle ( τ ) of 5° to 10° to relieve steric tension between the adjacent piperidine methylene protons[5].

-

Isomerism: The amide bond will crystallize in the trans conformation (relative to the bulky carbon framework) to minimize steric repulsion between the two rings.

Supramolecular Hydrogen Bonding Networks

The crystal packing is entirely dictated by intermolecular hydrogen bonding.

-

Carboxylic Acid Dimers: The -COOH groups of adjacent molecules typically pair up to form classic R22(8) hydrogen-bonded dimers (O-H···O distance ≈ 2.65 Å)[4].

-

Amine-Carbonyl Interactions: The secondary amine (N-H) of the terminal piperidine acts as a strong hydrogen bond donor to the amide carbonyl oxygen (N-H···O=C) of a neighboring molecule, weaving the dimers into an infinite 3D lattice.

Integration into Structure-Based Drug Design (SBDD)

Workflow from crystallization to SBDD for 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine.

The validated crystallographic CIF file serves as the foundational template for computational docking studies. By locking the di-piperidine core into its crystallographically observed equatorial-trans-equatorial conformation, computational chemists can accurately map the vector projection of the carboxylic acid and secondary amine. This allows for the precise design of extended analogs that can reach deep into target protein binding pockets without paying the entropic penalty of restricting a previously flexible linker.

References

-

Molecular structure, hydrogen bonding and spectroscopic properties of the complex of piperidine-4-carboxylic acid with chloroacetic acid. Journal of Molecular Structure (Elsevier). Available at:[Link]

-

Acta Crystallographica Section C: Structural Chemistry. International Union of Crystallography (IUCr). Available at:[Link]

-

Structure validation in chemical crystallography. PMC - NIH. Available at:[Link]

-

An Evaluation of Amide Group Planarity in 7-Azabicyclo[2.2.1]heptane Amides. Low Amide Bond Rotation Barrier in Solution. Journal of the American Chemical Society. Available at:[Link]

Sources

Technical Protocol: Laboratory Synthesis of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine (CAS: 96053-48-4)[1]

Executive Summary & Mechanistic Rationale

1-(4-Piperidinylcarbonyl)-4-carboxypiperidine is a critical bipiperidine intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including camptothecin-based topoisomerase I inhibitors. Synthesizing this molecule requires precise orthogonal protection to prevent the uncontrolled polymerization of the bifunctional piperidine monomers.

This application note details a robust, self-validating three-step synthetic workflow. The methodology relies on the following mechanistic principles:

-

Anchimeric Assistance in Amide Coupling: The direct condensation of a carboxylic acid with a secondary amine is kinetically unfavorable. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate 1-Boc-piperidine-4-carboxylic acid. HATU forms a highly reactive OAt-active ester. The nitrogen atom at the 7-position of the azabenzotriazole ring provides anchimeric assistance, drastically accelerating the nucleophilic attack by the sterically hindered secondary amine of methyl piperidine-4-carboxylate[2][3].

-

Chemoselective Saponification: Lithium hydroxide (LiOH) is selected over NaOH or KOH due to its milder nature and superior solubility in aqueous-organic mixtures (THF/H2O). This ensures the complete hydrolysis of the methyl ester without cleaving the newly formed, sterically hindered amide bond[4].

-

Acid-Catalyzed Boc Cleavage: The tert-butyloxycarbonyl (Boc) protecting group is cleaved using Trifluoroacetic Acid (TFA). The mechanism proceeds via the protonation of the carbamate, leading to the elimination of a tert-butyl cation (which escapes as isobutylene gas) and carbamic acid, which rapidly decarboxylates to yield the target amine as a stable TFA salt[5].

Materials and Reagents

| Reagent / Material | Role | Equivalents | MW ( g/mol ) |

| 1-Boc-piperidine-4-carboxylic acid | Electrophile (Starting Material) | 1.0 eq | 229.27 |

| Methyl piperidine-4-carboxylate | Nucleophile | 1.1 eq | 143.18 |

| HATU | Coupling Agent | 1.2 eq | 380.23 |

| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic Base | 3.0 eq | 129.24 |

| Dimethylformamide (DMF) | Solvent (Coupling) | 0.2 M | N/A |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | Saponification Base | 3.0 eq | 41.96 |

| Tetrahydrofuran (THF) / Water | Solvent (Saponification) | 1:1 v/v | N/A |

| Trifluoroacetic Acid (TFA) | Deprotection Acid | Excess (1:1 with DCM) | 114.02 |

Step-by-Step Experimental Methodologies

To ensure a self-validating system, each protocol includes mandatory In-Process Controls (IPCs) to verify reaction completion before proceeding to the next stage.

Protocol 1: HATU-Mediated Amide Coupling

-

Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

-

Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq) to the stirring solution. Stir at room temperature (RT) for 15 minutes to ensure complete formation of the OAt-active ester[2].

-

Coupling: Add methyl piperidine-4-carboxylate (1.1 eq) dropwise. Stir the reaction mixture at RT for 2–4 hours.

-

IPC (Self-Validation): Analyze an aliquot via TLC (10% MeOH in DCM, Ninhydrin stain). The reaction is complete when the primary amine spot disappears.

-

Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove HOAt byproduct), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate 1 (1-Boc-4-(4-(methoxycarbonyl)piperidine-1-carbonyl)piperidine).

Protocol 2: Saponification of the Methyl Ester

-

Preparation: Dissolve crude Intermediate 1 in a 1:1 mixture of THF and distilled water (0.1 M concentration).

-

Hydrolysis: Add LiOH·H₂O (3.0 eq) to the solution in a single portion. Stir vigorously at RT for 2 hours[4].

-

IPC (Self-Validation): Analyze an aliquot via LC-MS. The reaction is complete when the mass peak corresponding to the methyl ester ([M+H]⁺ ≈ 355.2) shifts entirely to the free acid ([M+H]⁺ ≈ 341.2).

-

Workup: Concentrate the mixture under reduced pressure to remove the THF. Cool the remaining aqueous phase to 0 °C and carefully acidify to pH 3–4 using 1M HCl.

-

Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield Intermediate 2 (1-Boc-4-(4-carboxypiperidine-1-carbonyl)piperidine) as a white solid.

Protocol 3: Boc Deprotection

-

Preparation: Dissolve Intermediate 2 in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. Cool the flask to 0 °C in an ice bath.

-

Cleavage: Slowly add an equal volume of Trifluoroacetic Acid (TFA) to the stirring solution (DCM:TFA = 1:1)[5].

-

Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 1.5 hours. Effervescence (isobutylene and CO₂ gas evolution) will be observed.

-

IPC (Self-Validation): Analyze via LC-MS to confirm the disappearance of the Boc-protected mass ([M+H]⁺ ≈ 341.2) and the appearance of the target product mass ([M+H]⁺ ≈ 241.1).

-

Isolation: Evaporate the volatiles under a stream of nitrogen or reduced pressure. Triturate the resulting viscous oil with ice-cold diethyl ether to precipitate the product. Filter and dry under high vacuum to yield the final product, 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine , as a TFA salt.

Quantitative Data & Analytical Specifications

| Parameter | Intermediate 1 (Ester) | Intermediate 2 (Acid) | Final Product (TFA Salt) |

| Expected Yield | 85 - 92% | 90 - 95% | 95 - 98% |

| Reaction Time | 2 - 4 hours | 2 hours | 1.5 hours |

| LC-MS [M+H]⁺ | ~ 355.2 m/z | ~ 341.2 m/z | ~ 241.1 m/z |

| Physical State | Viscous Oil / Foam | White Solid | White to Off-White Powder |

| Key IR Stretch | 1735 cm⁻¹ (Ester C=O) | 1710 cm⁻¹ (Acid C=O) | 1670 cm⁻¹ (Amide C=O) |

Process Visualization

Workflow for the 3-step synthesis of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine.

References

-

National Institutes of Health (NIH). "Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin". PMC. Available at:[Link]

-

Wikipedia. "tert-Butyloxycarbonyl protecting group". Wikipedia. Available at:[Link]

Sources

- 1. 1-(4-PIPERIDINYLCARBONYL)-4-PIPERIDINECARBOXYLIC ACID CAS#: 96053-48-4 [m.chemicalbook.com]

- 2. 5-(Difluoromethyl)pyrazine-2-carboxylic acid | 1174321-06-2 | Benchchem [benchchem.com]

- 3. 1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride | 1189684-40-9 | Benchchem [benchchem.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

The Strategic Application of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine in Modern Drug Discovery

Abstract

The landscape of medicinal chemistry is continually evolving, with a discernible shift towards building blocks that offer greater three-dimensional complexity and functional diversity. 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine has emerged as a particularly valuable scaffold in this context. This bifunctional molecule, featuring two piperidine rings linked by a robust amide bond, provides a unique combination of rigidity, conformational constraint, and versatile chemical handles for derivatization. This guide delves into the physicochemical properties, synthesis, and strategic applications of this building block, providing detailed protocols and insights into its role in shaping the structure-activity relationships (SAR) of novel therapeutic agents across various disease areas.

Introduction: The Value of Complex Scaffolds

The drive to explore novel chemical space and develop drugs with improved potency, selectivity, and pharmacokinetic profiles has led to an increased appreciation for non-flat, saturated heterocyclic scaffolds.[1] The piperidine ring, a prevalent motif in many approved drugs, is known for its ability to improve metabolic stability and aqueous solubility while providing vectors for interaction with biological targets.[2] The 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine scaffold combines two of these privileged rings, creating a larger, more defined three-dimensional structure that can effectively probe complex binding pockets. Its inherent features—a central, stable amide linker, a secondary amine on one ring (often protected), and a carboxylic acid on the other—offer orthogonal points for chemical modification, making it a powerful tool for library synthesis and lead optimization.

Physicochemical Properties and Structural Features

The utility of a building block is fundamentally linked to its intrinsic properties. 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine presents a favorable profile for drug discovery applications.

| Property | Value | Source |

| Molecular Weight | 240.30 g/mol | (Calculated) |

| Molecular Formula | C12H20N2O3 | (Calculated) |

| XLogP3-AA | -1.5 | (Predicted) |

| Hydrogen Bond Donors | 2 | (Predicted) |

| Hydrogen Bond Acceptors | 4 | (Predicted) |

| Topological Polar Surface Area | 72.9 Ų | (Predicted) |

The structure is characterized by two key functional domains ripe for chemical elaboration:

-

The Carboxylic Acid: This group serves as a primary handle for amide bond formation, allowing for the introduction of a wide array of substituents to explore SAR.

-

The Secondary Piperidine Nitrogen: Typically protected during synthesis (e.g., with a Boc or Cbz group), this nitrogen can be deprotected and subsequently functionalized through reactions like reductive amination, acylation, or alkylation.

Caption: Molecular structure of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine.

Synthesis and Chemical Reactivity

The synthesis of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine is typically achieved through a standard amide coupling reaction between piperidine-4-carboxylic acid and a suitably N-protected piperidine-4-carbonyl chloride or carboxylic acid.

A common synthetic approach involves the coupling of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with piperidine-4-carboxamide, followed by hydrolysis of the resulting amide to the desired carboxylic acid. Alternatively, direct coupling of two different piperidine-4-carboxylic acid derivatives, one N-protected and the other ester-protected, can be employed.

Caption: General synthetic workflow for 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine.

The reactivity of the molecule is dominated by its two functional groups. The carboxylic acid readily participates in amide coupling reactions with a wide range of amines, facilitated by standard coupling reagents. The secondary amine of the second piperidine ring allows for the introduction of diverse substituents, further expanding the accessible chemical space.

Applications in Drug Discovery: Case Studies

The 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine scaffold and its close analogs are found in a variety of biologically active molecules, demonstrating its versatility across different therapeutic targets.

Case Study: Carbonic Anhydrase Inhibitors

In the development of human carbonic anhydrase (hCA) inhibitors, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were synthesized.[3][4] These compounds demonstrated potent inhibitory activity, with some showing selectivity for tumor-associated hCA isoforms IX and XII over cytosolic isoforms I and II.[3][4] The piperidine-4-carboxamide portion of the molecule acts as a "tail," extending into the active site and allowing for fine-tuning of selectivity and physicochemical properties.[3] The core piperidine serves as a rigid linker to correctly position the pharmacophoric sulfamoylbenzoyl group for optimal interaction with the zinc ion in the enzyme's active site.[3]

Caption: Interaction of a piperidine-containing inhibitor with carbonic anhydrase.

Other Therapeutic Areas:

-

Opioid Receptor Modulators: The piperidinyl piperidine scaffold is a key pharmacophore for ligands targeting opioid receptors. Modifications to this core structure significantly impact binding affinity and selectivity.[5]

-

Chemokine Receptor Antagonists: This scaffold has been effectively used to develop antagonists for chemokine receptors like CCR5, which are involved in inflammatory responses and HIV-1 entry.[5]

-

Dipeptidyl Peptidase IV (DPP-4) Inhibitors: Piperidine-constrained phenethylamines have been developed as potent and selective DPP-4 inhibitors for the treatment of diabetes.[6]

Experimental Protocols: A Practical Guide

5.1 Protocol: Amide Bond Formation with a Primary Amine

This protocol describes a general procedure for coupling 1-(4-(N-Boc-piperidinyl)carbonyl)-4-carboxypiperidine with a primary amine using HATU as the coupling agent.

Materials:

-

1-(4-(N-Boc-piperidinyl)carbonyl)-4-carboxypiperidine

-

Primary amine of interest

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 1-(4-(N-Boc-piperidinyl)carbonyl)-4-carboxypiperidine (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq).

-

Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.

-

Add HATU (1.2 eq) portion-wise to the mixture. The use of HATU is often preferred as it is highly efficient and can reduce racemization.[7]

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide product.

Rationale for Reagent Choices:

-

HATU: A highly effective coupling reagent that forms an activated ester with the carboxylic acid, which is then readily attacked by the amine.[7] It is known for its fast reaction times and suppression of side reactions.

-

DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

-

DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the coupling reaction.

Structure-Activity Relationship (SAR) Insights

The bifunctional and conformationally constrained nature of the 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine scaffold provides a rich platform for SAR studies.

-

The 4-Carboxamide Moiety: Derivatization at this position directly probes the binding pocket. The nature of the substituent (e.g., aromatic, aliphatic, charged, neutral) can have a profound impact on potency and selectivity. For instance, in the hCA inhibitors, different substituted benzylamines or piperazines at this position led to varying affinities for the different hCA isoforms.[3]

-

The Central Amide Linker: This linker provides rigidity and a specific spatial orientation between the two piperidine rings. While generally stable, subtle changes to its conformation can influence biological activity.

-

The Second Piperidine Ring: Functionalization of the nitrogen on this ring allows for modulation of physicochemical properties such as solubility and lipophilicity, which in turn affects the pharmacokinetic profile of the molecule. For example, the introduction of polar groups can enhance aqueous solubility, while lipophilic groups can increase cell permeability.

Conclusion: Future Perspectives

1-(4-Piperidinylcarbonyl)-4-carboxypiperidine is a prime example of a modern building block that enables the efficient exploration of three-dimensional chemical space. Its inherent structural features and versatile chemical handles make it a valuable asset in the medicinal chemist's toolbox. The continued use of this and similar complex scaffolds will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and safety profiles. Future work will likely focus on the development of stereochemically pure derivatives and the incorporation of this scaffold into novel drug delivery systems and targeted therapies.

References

-

Kim, D., et al. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 50(24), 5839-5849. [Link]

-

Gulevich, A. V., & Dudnik, A. S. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6296. [Link]

-

Gulevich, A. V., & Dudnik, A. S. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 79, 213. [Link]

-

Tuccinardi, T., et al. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. International Journal of Molecular Sciences, 20(10), 2510. [Link]

-

D'Alonzo, D., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1648. [Link]

-

ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with.... Retrieved from [Link]

-

DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. Retrieved from [Link]

-

Moi, D., et al. (2024). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 15(4), 470-477. [Link]

-

PubMed. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-carboxy-4-anilidopiperidine derivatives. Retrieved from [Link]

-

Gunaratna, M. J., et al. (2019). and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca channels and mitigation of neuropat. Arkivoc, 2019(3), 22-39. [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry, 20(41), 8114-8121. [Link]

-

Kumar, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 82, 153325. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Moi, D., et al. (2024). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Chem-Impex. (n.d.). 4-Boc-amino-1-Z-piperidine-4-carboxylic acid. Retrieved from [Link]

-

Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

- Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.

-

ResearchGate. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Benzylpiperidine-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. growingscience.com [growingscience.com]

HPLC method development for 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine analysis

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine

Abstract

This document provides a comprehensive guide for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine. This molecule presents significant analytical challenges due to its high polarity, zwitterionic nature, and lack of a strong UV chromophore. This guide details a systematic approach, from initial method screening to final optimization and forced degradation studies, designed for researchers, analytical scientists, and drug development professionals. We will explore the rationale behind critical choices in column chemistry, mobile phase composition, and detection parameters, culminating in a validated protocol suitable for purity testing and stability assessment.

Introduction: The Analytical Challenge

1-(4-Piperidinylcarbonyl)-4-carboxypiperidine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure, containing two piperidine rings linked by an amide, a carboxylic acid, and a secondary amine, imparts high polarity and complex acid-base chemistry. The primary challenges in developing an HPLC method for this analyte are:

-

Poor Retention: The compound's hydrophilic nature leads to weak interactions with traditional nonpolar stationary phases like C18, often causing it to elute in the solvent front.[2][3]

-

Complex Retention Behavior: As a zwitterion, its charge state is highly dependent on the mobile phase pH. This can lead to variable retention times and poor peak shapes if the pH is not strictly controlled.

-

Low UV Absorbance: The molecule lacks a significant chromophore, making sensitive detection with UV-Vis detectors challenging. Detection often relies on the weak absorbance of the amide bond at low wavelengths (e.g., < 220 nm).

This application note addresses these challenges by providing a logical, science-driven workflow for method development.

Sources

NMR spectroscopy characterization of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine

Application Note: Advanced NMR Spectroscopy Characterization of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine

Executive Summary

The structural verification of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine (CAS: 96053-48-4) presents unique analytical challenges due to its dual functional nature. Comprising two piperidine rings linked by an amide bond, the molecule exhibits both zwitterionic behavior and restricted amide bond rotation. This application note provides a causality-driven, self-validating NMR protocol designed to resolve these complexities, ensuring accurate structural assignment and preventing the misinterpretation of conformational isomers as sample impurities.

Structural Nuances & Analytical Challenges

To successfully characterize 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine, researchers must account for two dominant physicochemical phenomena that dictate its behavior in solution:

-

Zwitterionic Dynamics: The molecule contains a basic secondary amine on one piperidine ring (Ring A) and an acidic carboxylic acid on the other (Ring B). In aqueous or highly polar environments, proton transfer occurs, yielding a zwitterion (NH₂⁺ / COO⁻) [3]. This protonation state significantly deshields the protons adjacent to the amine, altering expected chemical shifts.

-

Amide Bond Rotamers: The C–N bond linking the carbonyl of Ring A to the nitrogen of Ring B possesses partial double-bond character. This restricts free rotation, leading to the formation of E and Z (or syn and anti) rotamers on the NMR timescale at room temperature [1, 2]. Consequently, the NMR signals for Ring B are duplicated, which is frequently misdiagnosed as chemical impurity.

Causality-Driven Experimental Design

As a self-validating system, every step in this protocol is designed to prove a specific structural hypothesis while ruling out artifacts.

Solvent Selection (The Causality of D₂O): While DMSO-d₆ is a standard NMR solvent, D₂O is mandated for this workflow. The zwitterionic nature of the molecule renders it highly polar; D₂O ensures complete solubility and stabilizes the charged NH₂⁺/COO⁻ state. Furthermore, D₂O facilitates the rapid exchange of the amine and carboxylic acid protons, removing broad, confounding exchangeable signals from the ¹H spectrum and simplifying the aliphatic region.

Variable Temperature (VT) NMR (The Causality of Heat): To definitively prove that peak duplication arises from rotamers rather than impurities, we introduce thermal energy. Heating the sample increases the rotational kinetics around the amide bond. When the rotation rate exceeds the NMR timescale, the distinct E and Z environments average out, causing the duplicated peaks to coalesce into single resonances. If peaks coalesce upon heating and resolve upon cooling, sample purity and rotameric identity are unequivocally validated.

Step-by-Step NMR Acquisition Protocol

Step 1: Sample Preparation

-

Dissolve 15–20 mg of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine in 0.6 mL of D₂O (99.9% D).

-

Self-Validation Check: Ensure the solution is perfectly clear. Particulates will distort the magnetic field homogeneity (shimming).

Step 2: 1D NMR Acquisition (Room Temperature)

-

Acquire a standard ¹H NMR spectrum (e.g., 400 or 500 MHz, 298 K, 16 scans, relaxation delay D1 = 2s).

-

Acquire a ¹³C{¹H} NMR spectrum (1024 scans, D1 = 2s).

-

Observation: Note the complex multiplets and peak duplications, particularly in the 2.80–4.50 ppm region (¹H) and 41.0–46.0 ppm region (¹³C).

Step 3: 2D NMR Connectivity Mapping

-

COSY (Correlation Spectroscopy): Acquire to map the isolated spin systems. Ring A and Ring B are separated by the amide carbonyl, meaning no proton-proton coupling exists between the rings. COSY will yield two distinct, unconnected aliphatic networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire to assign carbons to their directly attached protons, resolving overlapping multiplets in the ¹H spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): Acquire to bridge the two rings. Look for the critical ³JCH cross-peak between the α-protons of Ring B (adjacent to the amide nitrogen) and the carbonyl carbon of Ring A. This definitively proves the C–N linkage.

Step 4: VT-NMR Validation

-

Gradually heat the sample in the NMR probe from 298 K to 363 K (90 °C) in 10 K increments.

-

Acquire a rapid ¹H spectrum at each step.

-

Observation: Monitor the duplicated signals of Ring B. At the coalescence temperature (typically >340 K), the duplicated peaks will merge into broad singlets, confirming rotameric isomerism.

Data Interpretation & Expected Spectral Features

The following table summarizes the quantitative data and expected spectral features when analyzed in D₂O at 298 K.

| Structural Unit | Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity & Rotameric Effect |

| Ring A (Amine) | ¹H (α to N) | 3.00 – 3.40 | Multiplets; Deshielded due to NH₂⁺ zwitterion state. |

| ¹³C (α to N) | 43.0 – 45.0 | Singlet; Unaffected by amide rotation. | |

| Ring B (Amide) | ¹H (α to N) | 2.80 – 3.30 & 3.80 – 4.50 | Complex multiplets; Duplicated due to E/Z rotamers. |

| ¹³C (α to N) | 41.0 – 46.0 | Duplicated signals (typically ~1.5:1 to 3:1 ratio). | |

| Carbonyls | ¹³C (Amide C=O) | 173.0 – 175.0 | Singlet (may show slight rotameric splitting). |

| ¹³C (COO⁻) | 178.0 – 181.0 | Singlet; Shifted downfield due to deprotonation. |

Visualizing the Analytical Logic

To streamline the execution of this protocol, the following diagrams map the experimental workflow and the logical relationship between the molecule's physical chemistry and the observed NMR data.

Workflow for the complete NMR characterization of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine.

Logical relationship between molecular properties and observed NMR spectral phenomena.

References

-

Lanyon-Hogg, T., Ritzefeld, M., Masumoto, N., Magee, A. I., Rzepa, H. S., & Tate, E. W. "Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines." Journal of Organic Chemistry, 2015 May 1;80(9):4370-7. URL:[Link][1][2]

-

Mamat, C., Pretze, M., Gott, M., & Köckerling, M. "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling." Beilstein Journal of Organic Chemistry, 2016 Nov 21:12:2478-2489. URL:[Link][3][4]

-

Delgado, G., Mora, A. J., & Bahsas, A. "Zwitterionic 4-piperidinecarboxylic acid monohydrate." Acta Crystallographica Section C: Crystal Structure Communications, 2001 Aug;57(Pt 8):965-7. URL:[Link][5][6]

Sources

- 1. Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Zwitterionic 4-piperidinecarboxylic acid monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Elucidating the MS/MS Fragmentation Architecture of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine

Executive Summary & Chemical Context

The compound 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine (CAS: 96053-48-4), also known as 1-(piperidin-4-ylcarbonyl)piperidine-4-carboxylic acid, is a di-piperidine construct linked via a central amide bond. Piperidine scaffolds are ubiquitous in modern pharmacophores due to their favorable pharmacokinetic properties and ability to form directional hydrogen bonds[1].

In drug metabolism and pharmacokinetic (DMPK) studies, understanding the exact gas-phase dissociation behavior of such molecules is critical. This application note provides a deep-dive into the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation patterns of this molecule, offering researchers a definitive guide to its structural elucidation and quantitative method development.

Mechanistic Fragmentation Pathways: The "Why" and "How"

Under positive-ion ESI conditions, the basic secondary amine of the terminal piperidine ring (pKa ~10.5) acts as the primary site of protonation, yielding a stable precursor ion [M+H]+ at m/z 241.15. Upon Collision-Induced Dissociation (CID), the molecule exhibits three distinct, competing fragmentation pathways governed by charge mobility and bond labilities[2].

Pathway A: Peripheral Neutral Losses (Carboxylic Acid Cleavage)

Carboxylic acids are highly susceptible to neutral losses under CID. The protonated precursor undergoes:

-

Dehydration (-18 Da): Loss of H2O from the -COOH group yields an ion at m/z 223.14. This is driven by the formation of a resonance-stabilized acylium-like intermediate[3].

-

Decarboxylation (-44 Da): Loss of CO2 yields an ion at m/z 197.16. This indicates the presence of a free terminal carboxylic acid, a diagnostic feature for distinguishing this molecule from its esterified prodrug counterparts[4].

Pathway B: Central Amide Bond Cleavage

The amide bond connecting the two piperidine rings is the weakest structural link during high-energy collisions. Proton transfer to the amide nitrogen or oxygen weakens the C-N bond, leading to heterolytic cleavage:

-

Acylium Ion Formation: Cleavage retaining the charge on the piperidin-4-ylcarbonyl fragment generates a highly stable acylium ion at m/z 112.08.

-

Piperidine Acid Formation: Alternatively, charge retention on the piperidine-4-carboxylic acid fragment yields an ion at m/z 130.09.

Pathway C: Deep Ring Fragmentation

The acylium ion (m/z 112.08) undergoes further degradation by expelling carbon monoxide (CO, -28 Da) to form the piperidin-4-yl cation at m/z 84.08 . The m/z 84 ion is universally recognized as a primary diagnostic product ion for N-unsubstituted piperidine rings attached at the 4-position[5].

Fragmentation Tree Visualization

ESI-MS/MS fragmentation pathways of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine.

Quantitative Data Summary

The table below summarizes the exact masses and elemental compositions of the key fragment ions to aid in High-Resolution Mass Spectrometry (HRMS) method development.

| Precursor m/z | Product m/z | Neutral Loss | Fragment Formula | Structural Assignment | Relative Abundance (Est.) |

| 241.1547 | 223.1441 | H2O (18.01 Da) | [C12H19N2O2]+ | Dehydrated precursor | Medium |

| 241.1547 | 197.1649 | CO2 (43.99 Da) | [C11H21N2O]+ | Decarboxylated precursor | Low |

| 241.1547 | 130.0865 | C6H9NO (111.07 Da) | [C6H12NO2]+ | Piperidine-4-carboxylic acid | Medium |

| 241.1547 | 112.0760 | C6H11NO2 (129.08 Da) | [C6H10NO]+ | Piperidin-4-ylcarbonyl (Acylium) | High (Base Peak) |

| 241.1547 | 84.0811 | C7H11NO3 (157.07 Da) | [C5H10N]+ | Piperidin-4-yl cation | High |

Self-Validating Experimental Protocol: LC-MS/MS Analysis

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes built-in causality checks so the operator can verify system integrity at every phase of the experiment.

Phase 1: Sample Preparation & System Suitability

-

Causality: Analyzing highly polar basic compounds requires suppressing silanol interactions on glassware and columns. We utilize acidified solvents to maintain the analyte in its fully protonated state.

-

Step 1.1: Prepare a 1 mg/mL stock solution of 1-(4-Piperidinylcarbonyl)-4-carboxypiperidine in 50:50 Methanol:Water.

-

Step 1.2: Dilute to a 100 ng/mL working solution using Mobile Phase A (Water + 0.1% Formic Acid).

-

Step 1.3 (Validation Check): Inject a blank (Mobile Phase A only) prior to the standard. Acceptance Criteria: No peaks observed at m/z 241.15 ± 0.5 Da, validating a clean system with no carryover.

Phase 2: MS Source Optimization (Direct Infusion)

-

Causality: Direct infusion bypasses the LC column, allowing continuous flow to precisely tune the Declustering Potential (DP) and Collision Energy (CE) for maximum ion transmission.

-

Step 2.1: Infuse the 100 ng/mL standard at 10 µL/min using a syringe pump integrated into the ESI source.

-

Step 2.2: Set the MS to Q1 Scan mode (Positive ESI, Capillary Voltage: +4500 V, Source Temp: 400°C). Optimize the DP until the m/z 241.15 peak is maximized without causing in-source fragmentation.

-

Step 2.3: Switch to Product Ion Scan mode (Precursor: 241.15). Ramp the CE from 10 eV to 50 eV.

-

Step 2.4 (Validation Check): Plot the breakdown curve. You should observe the m/z 112.08 ion maximize around 20-25 eV, and the m/z 84.08 ion maximize around 35-40 eV. Select the CE that provides the highest signal-to-noise ratio for the 241.15 → 84.08 transition.

Phase 3: LC Separation & MRM Acquisition

-